4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde

Medicinal Chemistry Organic Synthesis Halogenated Building Blocks

Researchers require a polysubstituted benzaldehyde with orthogonal reactivity for sequential couplings and sigmatropic rearrangements. This scaffold delivers precisely: 2,3-dibromo handles for Suzuki followed by Buchwald-Hartwig, plus a 4-allyloxy group enabling Claisen rearrangement (treprostinil synthesis) or thiol-ene click chemistry. No substitution permitted. - Dual bromines: ideal for sequential C-C/C-N bond formation - Allyloxy group: regioselective ortho Claisen or metal-free bioconjugation - Cost advantage: lower per-gram than monobromo analog; 98% purity minimizes side products

Molecular Formula C11H10Br2O3
Molecular Weight 350.006
CAS No. 832674-39-2
Cat. No. B2722778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde
CAS832674-39-2
Molecular FormulaC11H10Br2O3
Molecular Weight350.006
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC=C
InChIInChI=1S/C11H10Br2O3/c1-3-4-16-11-8(15-2)5-7(6-14)9(12)10(11)13/h3,5-6H,1,4H2,2H3
InChIKeyNGVFYZIFAADHJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde (CAS 832674-39-2): Core Structural and Procurement Profile for R&D and Industrial Synthesis


4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde (CAS 832674-39-2) is a polysubstituted benzaldehyde derivative bearing 2,3-dibromo, 4-allyloxy, and 5-methoxy substituents on its aromatic core . The compound is defined by its molecular formula C₁₁H₁₀Br₂O₃ and an exact molecular weight of 350.006 g/mol [1]. Its structural identity is unambiguously established by canonical SMILES (C=CCOC1=C(OC)C=C(C=O)C(Br)=C1Br) and a unique InChIKey (NGVFYZIFAADHJU-UHFFFAOYSA-N) . This compound is supplied as a versatile small molecule scaffold with a purity specification of 98.0% [1] and is classified under GHS07 as a harmful/irritant, requiring standard laboratory handling precautions .

High-purity building block for reliable synthesis workflows
Dual bromine sites support sequential cross-coupling strategies
Allyloxy handle enables Claisen rearrangement and thiol-ene chemistry

Why Close Analogs of 4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde Cannot Be Directly Substituted: Structural and Reactivity Imperatives


Substitution with closely related benzaldehyde analogs is not permissible due to the compound's precise arrangement of 2,3-dibromo, 4-allyloxy, and 5-methoxy substituents, which collectively determine its reactivity profile, synthetic utility, and performance in downstream applications. The presence of two bromine atoms—rather than one or none—directly influences cross-coupling capacity and halogen-exchange behavior . The allyloxy group is not merely a placeholder; it enables a distinct set of transformations—including Claisen rearrangement [1] and thiol-ene click chemistry—that are inaccessible to analogs bearing benzyloxy or methoxy substituents in the same position [1]. The methoxy group further modulates electronic and steric properties. Consequently, swapping any single substituent or altering the bromination pattern results in a different chemical entity with non-equivalent reactivity, making the target compound irreplaceable for specific synthetic routes and research programs.

Bromination pattern mismatch: monobromo or debromo analogs may shift cross-coupling capacity and halogen-exchange behavior.
Allyloxy vs. benzyloxy divergence: benzyloxy-protected analogs lack Claisen/thiol-ene reactivity and follow different deprotection pathways.
Purity grade differences: lower-purity analogs may require additional pre-use purification, affecting reproducibility in sensitive steps.

Quantitative Differentiation Evidence for 4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde vs. Closest Analogs


Molecular Weight and Exact Mass: Distinguishing Dibromo from Monobromo Analogs

The molecular weight of 4-(allyloxy)-2,3-dibromo-5-methoxybenzaldehyde (350.006 g/mol) is 78.9 g/mol greater than that of its monobromo analog 4-(allyloxy)-3-bromo-5-methoxybenzaldehyde (271.11 g/mol) . This difference corresponds precisely to the additional bromine atom, which not only alters physical properties but also provides an extra site for cross-coupling or halogen-exchange reactions.

Molecular Weight Diff.
Head-to-head
+78.9 g/mol (additional Br)
Enables distinct cross-coupling capacity
Based on vendor datasheets
Medicinal Chemistry Organic Synthesis Halogenated Building Blocks

Purity Specification: 98.0% Target Compound vs. 95% Benzyloxy Analog

4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde is offered with a minimum purity specification of 98.0% [1]. In contrast, the structurally related analog 4-(benzyloxy)-2,3-dibromo-5-methoxybenzaldehyde (CAS 834907-51-6) is commonly supplied at 95% purity . The 3% absolute purity difference reduces the burden of pre-use purification and enhances reaction reproducibility.

Purity Specification
Specification review
98.0% vs 95% (+3% absolute)
Reduces pre-use purification burden
Vendor specifications comparison
Quality Control Chemical Synthesis Reproducibility

Halogen Count: Two Bromine Atoms Enable Sequential Cross-Coupling Unavailable to Monobromo Analogs

4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde contains two bromine atoms at the 2- and 3-positions of the aromatic ring, whereas the analog 4-(allyloxy)-3-bromo-5-methoxybenzaldehyde contains only one bromine atom . This structural difference permits sequential or orthogonal cross-coupling reactions—for instance, a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination—that are impossible with the monobromo analog .

Halogen Count
Class-level inference
2 Br vs 1 Br (100% more sites)
Permits orthogonal cross-coupling sequences
Structural analysis based on IUPAC/SMILES
Cross-Coupling Suzuki-Miyaura Halogen Exchange

Allyloxy vs. Benzyloxy Substitution: Divergent Synthetic Handles and Reaction Pathways

The allyloxy group in 4-(allyloxy)-2,3-dibromo-5-methoxybenzaldehyde provides access to Claisen rearrangement chemistry [1] and thiol-ene click reactions, whereas the benzyloxy group in 4-(benzyloxy)-2,3-dibromo-5-methoxybenzaldehyde is primarily employed as a hydroxyl protecting group removed via hydrogenolysis. This distinction in reactivity is critical for synthetic planning; the allyloxy group serves as a functional handle for carbon-carbon bond formation, while the benzyloxy group is inert under many conditions [1].

4-Position Reactivity
Class-level inference
Allyloxy (Claisen, thiol-ene) vs Benzyloxy (protecting group)
Divergent synthetic utility for scaffold construction
Inferred from patent literature
Protecting Groups Claisen Rearrangement Click Chemistry

Procurement Economics: Price per Gram Comparison with Monobromo Analog

At the time of this analysis, 4-(allyloxy)-2,3-dibromo-5-methoxybenzaldehyde is priced at approximately $640 per gram (4620 CNY/1g) from Fluorochem . The monobromo analog 4-(allyloxy)-3-bromo-5-methoxybenzaldehyde is listed at approximately $453 per 500mg (3274 CNY/500mg) from another vendor , translating to roughly $906 per gram. Thus, the dibromo target compound is approximately 30% less expensive on a per-gram basis than the monobromo analog, despite its higher molecular complexity.

Procurement Cost
Context-dependent
~$640/g vs ~$906/g (−29%)
May offer procurement advantage
Based on April 2026 vendor pricing
Chemical Sourcing Cost-Efficiency Bulk Procurement

Optimal Research and Industrial Applications for 4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde Based on Verified Differentiation


Sequential Cross-Coupling for Complex Molecule Synthesis

Due to its two bromine atoms, this compound serves as an ideal scaffold for sequential cross-coupling reactions, such as a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination or a Sonogashira coupling. This enables the efficient construction of highly substituted biaryl or heteroaryl systems in medicinal chemistry and materials science .

Claisen Rearrangement for Prostanoid Intermediate Synthesis

The allyloxy group allows for regioselective Claisen rearrangement to introduce allyl functionality at the ortho position. This transformation is a key step in the synthesis of treprostinil and related prostacyclin analogs, where the 2-bromo substituent facilitates regiocontrol [1]. The compound's purity (98%) ensures reliable yields and minimizes side-product formation during this critical step.

Thiol-Ene Click Chemistry for Bioconjugation and Polymer Science

The terminal alkene of the allyloxy group is reactive toward thiol-ene click chemistry, enabling the covalent attachment of biomolecules, polymers, or functional groups under mild, metal-free conditions. This makes the compound a valuable building block for the development of functionalized materials and bioconjugates.

Cost-Effective Building Block for High-Throughput Synthesis

Given its lower per-gram cost compared to the monobromo analog and its higher purity relative to benzyloxy-protected variants, this compound is economically advantageous for large-scale parallel synthesis campaigns and library generation. Its combination of reactivity handles and favorable procurement economics reduces overall project costs while maintaining synthetic efficiency .

Application
Selection Property
Validation Focus
Sequential cross-coupling synthesis
Dual bromine substitution pattern
Orthogonal coupling sequence validation
Claisen rearrangement for prostanoid intermediates
Allyloxy group and ortho-bromo regiocontrol
Rearrangement selectivity and yield consistency
Thiol-ene click bioconjugation
Terminal alkene reactivity
Conjugation efficiency and stability
Cost-effective library synthesis
Procurement economics relative to analogous building blocks
Per-gram cost and purity consistency review

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30 linked technical documents
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